11H-Indolizino[8,7-b]indole
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Overview
Description
11H-Indolizino[8,7-b]indole: is a nitrogen-containing heterocyclic compound that is part of the indolizine family. This compound is notable for its presence in various naturally occurring alkaloids and its potential pharmacological properties. The structure of this compound consists of a fused indole and pyridine ring system, making it a unique and interesting target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 11H-Indolizino[8,7-b]indole can be achieved through several methods:
Pictet-Spengler Reaction: This method involves the cyclization of tryptamine or tryptophan derivatives with aldehydes or ketones.
Bischler-Napieralski Reaction: This involves the cyclization of β-carboline derivatives with acyl chlorides.
Cyclization of Phenacylharminium Salts: The reaction of harmine with phenacyl bromides or ethyl bromoacetate forms quaternized harmine derivatives, which upon cyclization yield 2-aryl-11H-Indolizino[8,7-b]indoles.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 11H-Indolizino[8,7-b]indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the indole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products:
Scientific Research Applications
Chemistry:
11H-Indolizino[8,7-b]indole is used as a building block in the synthesis of complex heterocyclic compounds and as a precursor for various indolizidine alkaloids .
Biology:
This compound is found in naturally occurring alkaloids with cytotoxic properties, making it a target for biological studies .
Medicine:
Due to its presence in pharmacologically active alkaloids, this compound is studied for its potential therapeutic applications, including anticancer and antimicrobial activities .
Industry:
The compound’s unique structure makes it valuable in the development of new materials and dyes .
Mechanism of Action
The mechanism of action of 11H-Indolizino[8,7-b]indole involves its interaction with molecular targets such as topoisomerase II, leading to DNA cross-linking and inhibition of cell division . This results in cell cycle arrest and apoptotic cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Harmicidine: A naturally occurring alkaloid with similar structural features.
Trichotomine: Another alkaloid containing the indolizino[8,7-b]indole unit.
Subincanadine Alkaloids: These contain the tetrahydro-11H-indolizino[8,7-b]indole fragment and exhibit cytotoxic properties.
Uniqueness:
11H-Indolizino[8,7-b]indole is unique due to its fused indole and pyridine ring system, which imparts distinct chemical and biological properties. Its presence in various pharmacologically active alkaloids further highlights its importance in medicinal chemistry .
Properties
CAS No. |
5860-58-2 |
---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
11H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-9,15H |
InChI Key |
YAMNPRZWDUBVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CN4C=C3 |
Origin of Product |
United States |
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